2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 3-chlorobenzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The 4-oxo-1,4-dihydro scaffold is a hallmark of bioactive molecules, often associated with antimicrobial, anticancer, or kinase inhibitory activity .
Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O3/c1-14-8-9-19-23(35)20(22(34)15-4-2-6-17(26)10-15)12-32(24(19)30-14)13-21(33)31-18-7-3-5-16(11-18)25(27,28)29/h2-12H,13H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPBMXQBQRZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. The process typically starts with the preparation of the naphthyridine core, followed by the introduction of the chlorobenzoyl and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The target compound shares structural similarities with other 4-oxo-1,8-naphthyridine derivatives but differs in substitution patterns (Table 1).
Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Compound 5a3 from ; Compound from ; Compound 67 from .
Key observations:
- Position 3 : The target’s 3-chlorobenzoyl group introduces an electron-withdrawing acyl moiety, contrasting with the 4-chlorobenzyl group in Compound 5a3 . This difference may alter electronic properties and binding interactions.
- Acetamide vs. Carboxamide : The acetamide linkage in the target compound may offer greater flexibility compared to rigid carboxamide derivatives (e.g., Compound 67), influencing pharmacokinetics .
Pharmacological and Physicochemical Properties
Physicochemical Data
Table 2: Comparative Physicochemical Properties
*LogP estimated using fragment-based methods.
- The 7-methyl group may reduce oxidative metabolism, extending half-life .
Biological Activity
The compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , hereafter referred to as Compound A , is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on available research data.
Chemical Structure and Properties
Compound A has a molecular formula of and features a naphthyridinone core structure. Its structure includes a chlorobenzoyl group and a trifluoromethyl-substituted phenylacetamide moiety. The compound's IUPAC name is crucial for understanding its chemical behavior and potential interactions in biological systems.
Synthesis
The synthesis of Compound A typically involves several organic reactions, including the formation of the naphthyridinone core followed by the introduction of the chlorobenzoyl and trifluoromethyl phenylacetamide groups. The synthetic route may require specific conditions such as temperature control, solvent choice, and catalysts to achieve optimal yield and purity.
Biological Activity
Research indicates that Compound A exhibits various biological activities, particularly in the context of cancer treatment.
Anticancer Activity
In vitro studies have demonstrated that Compound A possesses significant antiproliferative effects against several cancer cell lines. For example, it has been evaluated against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The compound's mechanism of action appears to involve:
- Induction of Apoptosis : Compound A has been shown to induce apoptosis in a dose-dependent manner.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, which is critical for halting cell proliferation.
- Tubulin Polymerization Inhibition : Similar to known chemotherapeutics like colchicine, it inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
Mechanistic Studies
Mechanistic studies reveal that Compound A interacts with cellular pathways involved in apoptosis and cell cycle regulation. These interactions suggest that it may target specific proteins or receptors within the cell, leading to its observed biological effects.
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.52 | Apoptosis induction |
| Antiproliferative | MCF-7 | 0.34 | G2/M phase arrest |
| Antiproliferative | HT-29 | 0.86 | Tubulin inhibition |
Case Studies
Recent studies have highlighted the potential of Compound A as a lead candidate for further development in cancer therapy. For instance:
- Study on MCF-7 Cell Line : This study utilized an MTT assay to evaluate the cytotoxic effects of Compound A, revealing significant inhibition of cell growth compared to control treatments.
- Mechanistic Insights : Another study focused on elucidating the pathways affected by Compound A, confirming its role in apoptosis through caspase activation and mitochondrial membrane potential disruption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
